molecular formula C18H21N3O5S2 B12937664 6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 90302-12-8

6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B12937664
CAS No.: 90302-12-8
M. Wt: 423.5 g/mol
InChI Key: WMPCDXXXGRLWEQ-UHFFFAOYSA-N
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Description

6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the tetrahydrofuro[3,4-d][1,3]dioxole ring: This can be achieved through a cyclization reaction involving a diol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a benzylthiol.

    Formation of the triazinone ring: This can be accomplished through a cyclization reaction involving a suitable amine and a carbonyl compound under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The triazinone ring can be reduced to a dihydrotriazinone.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include thiols, amines, and alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the benzylthio group can yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiol groups.

    Medicine: As a potential therapeutic agent due to its unique structure and reactivity.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, potentially altering their function. The triazinone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a benzylthio group and a triazinone ring in the same molecule is particularly noteworthy, as it allows for a wide range of chemical and biological interactions.

Properties

CAS No.

90302-12-8

Molecular Formula

C18H21N3O5S2

Molecular Weight

423.5 g/mol

IUPAC Name

6-benzylsulfanyl-2-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-sulfanylidene-1,2,4-triazin-3-one

InChI

InChI=1S/C18H21N3O5S2/c1-18(2)25-12-11(8-22)24-16(13(12)26-18)21-17(23)19-14(27)15(20-21)28-9-10-6-4-3-5-7-10/h3-7,11-13,16,22H,8-9H2,1-2H3,(H,19,23,27)

InChI Key

WMPCDXXXGRLWEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C(=O)NC(=S)C(=N3)SCC4=CC=CC=C4)CO)C

Origin of Product

United States

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